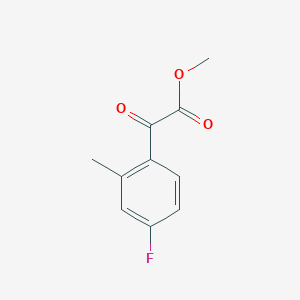

Methyl 4-fluoro-2-methylbenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-fluoro-2-methylbenzoylformate” is a chemical compound with the empirical formula C11H11FO3 . It is a solid substance and is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular weight of “Methyl 4-fluoro-2-methylbenzoylformate” is 210.20 . The SMILES string representation of its structure isCCOC(=O)C(=O)c1ccc(F)cc1C . This indicates the presence of an ester group (OC=O), a carbonyl group (C=O), and a fluorobenzene ring in the molecule .

Aplicaciones Científicas De Investigación

Synthesis of Benzimidazole Derivatives

Benzimidazoles are heterocyclic compounds with a wide range of biological activities. Methyl 4-fluoro-2-methylbenzoylformate can be used in the synthesis of novel benzimidazole derivatives under microwave conditions . These derivatives exhibit significant antimicrobial and antioxidant activities, making them potential lead compounds for pharmaceutical development.

Antimicrobial Activity

The synthesized fluorinated benzimidazoles from Methyl 4-fluoro-2-methylbenzoylformate have been tested for their antimicrobial activity. Some derivatives show promising results against bacteria such as S. aureus , E. coli , P. aeruginosa , and K. pneumoniae , with minimum bactericidal concentration values comparable to existing antibiotics .

Antifungal Activity

Among the benzimidazole derivatives synthesized, some compounds exhibit potent antifungal activity, particularly against C. albicans . This suggests the potential of Methyl 4-fluoro-2-methylbenzoylformate derivatives in treating fungal infections .

Antioxidant Properties

Certain derivatives of Methyl 4-fluoro-2-methylbenzoylformate, specifically the trioxygenated ones, have shown good antioxidant activities. Their effectiveness is comparable to that of ascorbic acid, indicating their use as natural antioxidant agents .

Development of Fluorescent Probes

Fluorescent probes are essential tools in chemical biology for the study of molecular structures and interactions. Methyl 4-fluoro-2-methylbenzoylformate can be utilized in the synthesis of fluorescent probes, which are widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

Drug Discovery and Medicinal Chemistry

The compound’s role in synthesizing benzimidazole derivatives with diverse biological activities underscores its importance in drug discovery. It serves as a precursor for developing new drugs with potential antibacterial, antifungal, and antioxidant properties .

Mecanismo De Acción

The mechanism of action of “Methyl 4-fluoro-2-methylbenzoylformate” is not clear from the available data. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. Since this compound is used as a building block in chemical synthesis , its mechanism of action would depend on the specific context of its use.

Safety and Hazards

Based on the available data, “Methyl 4-fluoro-2-methylbenzoylformate” should be handled with care like any other chemical substances. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . It’s also advised against using this compound for food, drug, pesticide, or biocidal product use .

Propiedades

IUPAC Name |

methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAHVDXKHJCQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-2-methylbenzoylformate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2934214.png)

![N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide](/img/structure/B2934220.png)

![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)

![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)

![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)